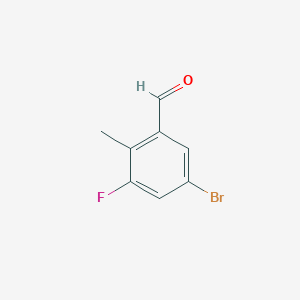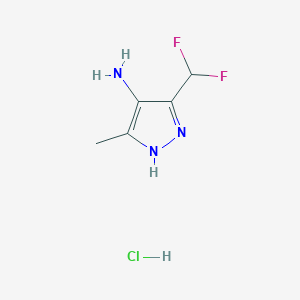
3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, making it a unique entity in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various catalytic processes . For instance, the difluoromethylation of heterocycles via a radical process has been explored extensively .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-catalyzed cross-coupling reactions is also prevalent in industrial settings to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or reduce double bonds.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability . These properties make it a valuable candidate for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activity.
Difluoromethylated heterocycles: Widely studied for their unique chemical properties and applications.
Uniqueness
3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its difluoromethyl group plays a crucial role in enhancing its stability and activity .
Properties
Molecular Formula |
C5H8ClF2N3 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-2-3(8)4(5(6)7)10-9-2;/h5H,8H2,1H3,(H,9,10);1H |
InChI Key |
IDTZXEIWXSSPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


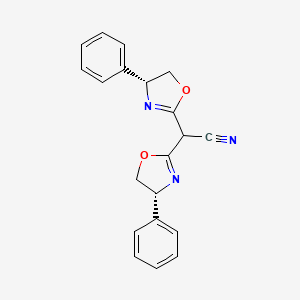
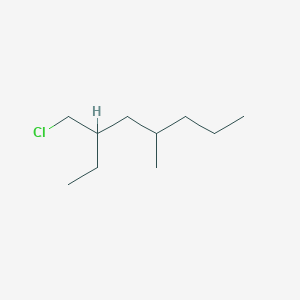
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
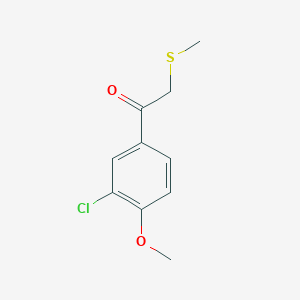
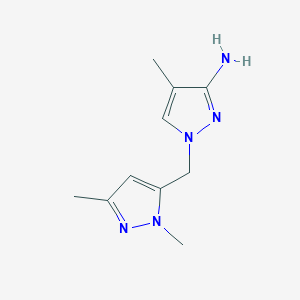

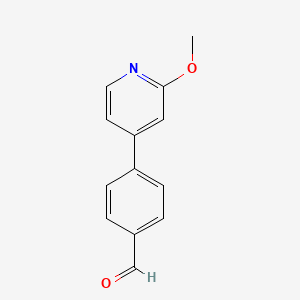
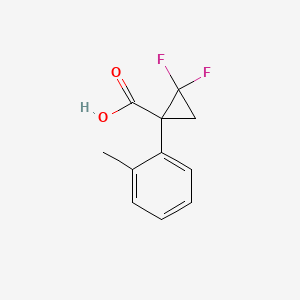
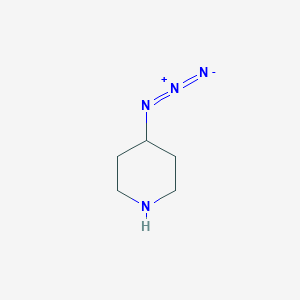
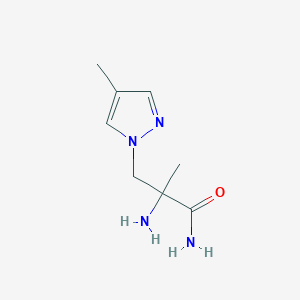
![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)
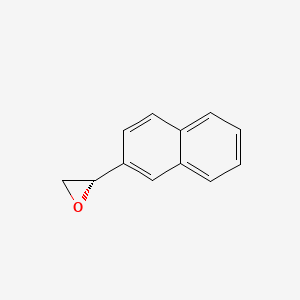
![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)
